molecular formula C13H18N6O5 B13384375 N-dimethylaminomethylene guanosine

N-dimethylaminomethylene guanosine

Cat. No.: B13384375
M. Wt: 338.32 g/mol
InChI Key: WDAVDBAMSKZBEN-UHFFFAOYSA-N
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Description

N2-Dimethylformamide-rG (N2-DMF-rG) is a compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. It is a derivative of dimethylformamide, a widely used solvent in organic chemistry, and is known for its ability to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-Dimethylformamide-rG typically involves the use of N,N-dimethylformamide (DMF) as a starting material. DMF is a versatile reagent that can be used in various synthetic routes to produce N2-Dimethylformamide-rG. One common method involves the formylation of active methylene groups, conversion of methyl groups to enamines, and formylation of amino groups to amidines .

Industrial Production Methods

In industrial settings, the production of N2-Dimethylformamide-rG often involves large-scale reactions using DMF as a solvent and reagent. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of high-boiling solvents like DMF allows for efficient reaction processes and easy separation of the product .

Chemical Reactions Analysis

Types of Reactions

N2-Dimethylformamide-rG undergoes various types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in the reactions of N2-Dimethylformamide-rG include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve the use of polar aprotic solvents like DMF, which facilitate the reactions by stabilizing the transition states .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce formylated derivatives, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

N2-Dimethylformamide-rG has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N2-Dimethylformamide-rG involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and proteins by forming stable complexes with them. This interaction can lead to changes in the conformation and activity of the target molecules, resulting in various biological effects .

Comparison with Similar Compounds

N2-Dimethylformamide-rG can be compared with other similar compounds like N,N-dimethylacetamide (DMA) and dimethyl sulfoxide (DMSO). While all these compounds are polar aprotic solvents, N2-Dimethylformamide-rG is unique in its ability to participate in a wider range of chemical reactions and form stable complexes with various molecular targets. This makes it a valuable compound in both research and industrial applications .

Similar Compounds

  • N,N-Dimethylacetamide (DMA)
  • Dimethyl sulfoxide (DMSO)
  • N-Methyl-2-pyrrolidone (NMP)

These compounds share some similarities with N2-Dimethylformamide-rG but differ in their specific chemical properties and applications .

Properties

Molecular Formula

C13H18N6O5

Molecular Weight

338.32 g/mol

IUPAC Name

N'-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H18N6O5/c1-18(2)4-15-13-16-10-7(11(23)17-13)14-5-19(10)12-9(22)8(21)6(3-20)24-12/h4-6,8-9,12,20-22H,3H2,1-2H3,(H,16,17,23)

InChI Key

WDAVDBAMSKZBEN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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